Chemical structure and physicochemical properties of Epostatin (C23H33N3O5)
Chemical structure and physicochemical properties of Epostatin (C23H33N3O5)
The following technical guide provides an in-depth analysis of Epostatin (C₂₃H₃₃N₃O₅), synthesizing its structural elucidation, physicochemical properties, and pharmacological profile as a Dipeptidyl Peptidase II (DPP-II) inhibitor.
Structural Elucidation, Physicochemical Profiling, and Mechanism of Action
Introduction & Compound Identity
Epostatin (CAS Reg.[1] No. 181372-99-6) is a bioactive secondary metabolite isolated from the fermentation broth of Streptomyces sp. MJ995-OF5. It belongs to a rare class of octahydro-1-pyrindine alkaloids and is chemically distinct from classical peptide-based aminopeptidase inhibitors like Bestatin or Amastatin.
Epostatin is pharmacologically defined as a potent and competitive inhibitor of Dipeptidyl Peptidase II (DPP-II) , an enzyme involved in the degradation of collagen fragments and neuropeptides. Its discovery (Akiyama et al., 1998) marked a significant advancement in the availability of selective tools for probing DPP-II function, as it exhibits high selectivity over other peptidases such as DPP-IV.
| Attribute | Detail |
| IUPAC Name | (2S)-5-amino-2-[[(2E,4E)-4-[(1S,4R,6R,7S)-4-hexyl-7-oxa-2-azatricyclo[4.3.0.0^{4,6}]non-2-en-2-yl]buta-2,4-dienoyl]amino]-5-oxopentanoic acid |
| Molecular Formula | C₂₃H₃₃N₃O₅ |
| Molecular Weight | 431.53 g/mol |
| Source Organism | Streptomyces sp.[2][3][4][5][6][7] MJ995-OF5 |
| Primary Target | Dipeptidyl Peptidase II (DPP-II / EC 3.4.14.[5][6]2) |
| Appearance | Yellow powder |
Chemical Architecture & Structural Elucidation
The structure of Epostatin is a hybrid conjugate comprising a lipophilic tricyclic core and a hydrophilic amino acid moiety. This amphiphilic nature is critical for its biological activity and membrane interaction.
2.1. Structural Domains[8]
-
The Core (Lipophilic Domain): The scaffold is an epoxidized octahydro-1-pyrindine (specifically a 2-oxa-6-azatricyclo system). This rigid bicyclic/tricyclic system contains a reactive epoxide ring , which is often a "warhead" for covalent or tight-binding interactions with enzyme active sites.
-
The Linker: A conjugated diene system ((E,E)-butadiene linker) connects the core to the polar headgroup. This conjugation contributes to the molecule's UV absorption and structural rigidity.
-
The Polar Headgroup: An L-Glutamine residue. The
-amino group of glutamine forms an amide bond with the diene linker, leaving the carboxylic acid and the side-chain amide free. This mimics the N-terminal substrate preference of DPP-II.
2.2. Stereochemistry
The absolute configuration is critical for enzyme recognition. The tricyclic core contains multiple chiral centers (typically at bridgehead carbons and the epoxide), while the glutamine moiety retains the (S)-configuration (L-form). The double bonds in the linker possess (E,E) geometry, ensuring the correct spatial orientation of the "warhead" relative to the glutamine anchor.
Physicochemical Properties
Understanding the physicochemical behavior of Epostatin is essential for developing assay protocols and formulation strategies.
3.1. Solubility & Lipophilicity
Epostatin is an amphiphilic molecule.[9] The hexyl side chain on the tricyclic core provides significant lipophilicity, while the glutamine residue confers water solubility.
| Property | Value / Characteristic | Implication for Research |
| LogP (Predicted) | -0.8 to 0.5 | Moderately hydrophilic due to the polar glutamine headgroup. |
| Solubility (High) | Methanol, DMSO, Pyridine | Preferred solvents for stock solution preparation (10 mM). |
| Solubility (Moderate) | Water, Phosphate Buffer (pH 7.4) | Soluble at working concentrations ( |
| Solubility (Low) | Hexane, Chloroform | Insoluble in strictly non-polar solvents. |
3.2. Ionization (pKa)
Epostatin possesses ionizable groups on the glutamine moiety:
-
Carboxylic Acid (COOH): pKa
3.5 – 4.0. At physiological pH (7.4), this group is deprotonated (COO⁻). -
Amide Nitrogen: The side chain amide of glutamine is non-ionizable at physiological pH.
-
Tricyclic Nitrogen: The nitrogen in the pyrindine core is part of a vinylogous amide/urethane-like system and is generally non-basic.
Stability Note: The epoxide moiety is sensitive to acidic conditions and nucleophiles. Avoid prolonged exposure to strong acids (pH < 2) or thiols (e.g., DTT, mercaptoethanol) in storage buffers, as these may ring-open the epoxide and abolish activity.
Mechanism of Action
Epostatin acts as a competitive inhibitor of DPP-II.[10]
-
Substrate Mimicry: DPP-II preferentially cleaves N-terminal dipeptides from proteins, favoring substrates with N-terminal Lys/Ala and Pro/Ala at the second position. The L-Glutamine moiety of Epostatin mimics the P1/P2 residues of the natural substrate, anchoring the molecule into the enzyme's active site.
-
Electrophilic Trap: The epoxide-containing tricyclic core likely positions itself near the catalytic residues (serine or aspartic acid triad) of the enzyme. While many epoxide inhibitors (like E-64) are irreversible, Epostatin's inhibition of DPP-II is reported as competitive and reversible (
in the nanomolar range), suggesting it acts as a transition-state analog rather than a covalent suicide inhibitor. -
Selectivity: Epostatin shows >1000-fold selectivity for DPP-II over DPP-IV, Aminopeptidase B, and Aminopeptidase M. This selectivity is driven by the steric bulk of the tricyclic core, which fits the restricted S2 subsite of DPP-II but is excluded by other peptidases.
Visualization: Mechanism of Inhibition
Caption: Epostatin competes with natural substrates for the DPP-II active site, forming a stable complex via its glutamine anchor and tricyclic core.
Experimental Protocols
Protocol 1: Isolation & Purification Workflow
Rationale: This protocol ensures the recovery of high-purity Epostatin from fermentation broth, leveraging its amphiphilic properties.
-
Fermentation: Cultivate Streptomyces sp. MJ995-OF5 in glycerol-soybean meal medium for 96 hours at 27°C.
-
Filtration: Centrifuge broth (3000 rpm, 20 min) to remove mycelium. Retain the supernatant (filtrate).
-
Adsorption Chromatography:
-
Pass filtrate through a Diaion HP-20 column (hydrophobic resin).
-
Wash with water to remove salts and highly polar impurities.
-
Elute with 80% Methanol (MeOH) . Epostatin elutes in this fraction.
-
-
Solvent Extraction:
-
Concentrate the MeOH eluate in vacuo.
-
Partition the residue between n-Butanol (n-BuOH) and water.
-
Collect the n-BuOH layer (contains Epostatin).
-
-
Purification (CPC):
-
Perform Centrifugal Partition Chromatography (CPC) .
-
System: n-Hexane : Ethyl Acetate : Methanol : Water (1:1:1:1).
-
Monitor fractions via UV (254 nm) and DPP-II inhibition assay.
-
-
Final Polish: Crystallize or lyophilize active fractions to obtain yellow powder.
Protocol 2: DPP-II Inhibition Assay (Validation)
Rationale: A self-validating enzymatic assay to quantify Epostatin potency (
Reagents:
-
Enzyme: Rat kidney homogenate or purified recombinant DPP-II.
-
Substrate: Lys-Ala-AMC (7-amino-4-methylcoumarin).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Preparation: Dissolve Epostatin in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 nM to 10
M) in buffer. -
Incubation: Mix 10
L of enzyme + 10 L of Epostatin dilution. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Reaction Start: Add 80
L of Substrate (50 M final concentration). -
Kinetics: Monitor fluorescence (
) for 20 minutes. -
Validation:
-
Negative Control: DMSO only (100% Activity).
-
Positive Control: Use Puromycin or Bestatin (though less specific) to verify enzyme activity.
-
-
Calculation: Plot % Inhibition vs. Log[Epostatin]. Calculate
using non-linear regression (Sigmoidal dose-response).
Visualization: Purification Workflow
Caption: Step-by-step isolation of Epostatin from fermentation broth, utilizing hydrophobicity differences.
References
-
Akiyama, T., et al. (1998).[6][10] "Epostatin, New Inhibitor of Dipeptidyl Peptidase II, Produced by Streptomyces sp.[6][7][10] MJ995-OF5. I. Taxonomy, Fermentation, Isolation and Properties."[7][10] The Journal of Antibiotics, 51(3), 253–260. Link
-
Akiyama, T., et al. (1998).[6][10] "Epostatin, New Inhibitor of Dipeptidyl Peptidase II... II. Structure Elucidation." The Journal of Antibiotics, 51(3), 372–373.[10] Link
-
PubChem Database. "Epostatin (CID 9845641)."[11] National Center for Biotechnology Information. Link
-
TargetMol. "Epostatin Data Sheet (CAS 181372-99-6)." Link
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- 7. Epostatin, New Inhibitor of Dipeptidyl Peptidase II, Produced by Streptomyces sp. MJ995-OF5. I. Taxonomy of Producing Strain, Fermentation, Isolation, Physico-chemical Properties and Biological Properties. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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